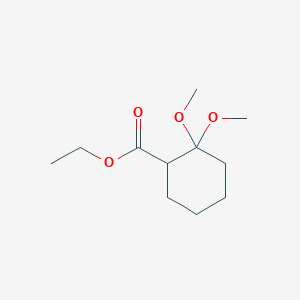

Ethyl 2,2-dimethoxycyclohexane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Enantioselective Synthesis

Ethyl (1R, 2R, 5R)-5-iodo-2-methylcyclohexane-1-carboxylate, an attractant for the Mediterranean fruit fly, was stereoselectively synthesized, showcasing the application of related structures in pest management. The synthesis process involved asymmetric Diels–Alder reaction among other steps, highlighting the compound's role in complex organic synthesis (A. Raw & E. Jang, 2000).

Oxidation Reactions

The oxidation of ethyl trans- and cis-3-bromo-1-methyl-2-oxocyclohexanecarboxylates by dimethyl sulphoxide was studied, revealing the compound's susceptibility to oxidation and its potential for generating diverse organic molecules (Kikumasa Sato et al., 1977).

Reaction with RuO4

Ethyl 2,2-dimethoxycyclopropane-1-carboxylates underwent oxidative ring opening when reacted with RuO4, demonstrating their potential in regioselective scission and synthesis of methyl ethyl oxobutanedioates. This application is crucial for synthesizing specific organic structures with desired functionalities (M. Graziano et al., 1996).

Ligand for Copper-Catalyzed Reactions

Employing ethyl 2-oxocyclohexanecarboxylate as a novel ligand, copper-catalyzed coupling reactions of N/O/S nucleophilic reagents with aryl halides were successfully carried out under mild conditions. This showcases the compound's role in facilitating complex coupling reactions, which are fundamental in the synthesis of various organic molecules (Xin Lv & W. Bao, 2007).

Enzymatic Catalysis

The enzymatic catalysis of ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using horseradish peroxidase in the presence of cyclodextrine highlights the compound's utility in biochemical synthesis processes. The oligomerization achieved under these conditions demonstrates the potential in polymer chemistry (Yan Pang et al., 2003).

Safety and Hazards

Ethyl 2,2-dimethoxycyclohexane-1-carboxylate should be handled with care. Precautionary measures include avoiding contact with skin, eyes, and clothing, and not breathing in dust, fume, gas, mist, vapors, or spray. It should be kept away from heat, sparks, open flames, and hot surfaces. It should not be sprayed on an open flame or other ignition source. It should be kept/stored away from clothing and combustible materials .

Properties

IUPAC Name |

ethyl 2,2-dimethoxycyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-4-15-10(12)9-7-5-6-8-11(9,13-2)14-3/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWIWCBKBIATCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2655823.png)

![1-{4-[2-(2-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}ethanone](/img/structure/B2655824.png)

![[(3-Bromophenyl)methyl]hydrazine hydrochloride](/img/structure/B2655826.png)

![2-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2655827.png)

![4-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-3-buten-2-one](/img/structure/B2655828.png)

![Tert-butyl N-[2-(but-2-ynoylamino)-1-(2,3-dichlorophenyl)ethyl]carbamate](/img/structure/B2655831.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2655832.png)

![(6-methoxypyridin-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2655838.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(dimethylamino)benzamide](/img/structure/B2655845.png)